molecular formula C17H20N2O3 B2936129 Benzyl 3-(cyanomethyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 2109020-37-1

Benzyl 3-(cyanomethyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No. B2936129
CAS RN: 2109020-37-1
M. Wt: 300.358
InChI Key: NXKCKHBOCBTHNL-UHFFFAOYSA-N
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Description

“Benzyl 3-(cyanomethyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate” is a complex organic compound. It’s part of the 8-azabicyclo[3.2.1]octanes family . The compound is related to Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate and Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate .


Synthesis Analysis

The synthesis of related 8-azabicyclo[3.2.1]octanes has been achieved via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . This method involves the use of a rhodium(II) complex/chiral Lewis acid binary system .


Molecular Structure Analysis

The molecular structure of the compound is complex. It’s related to Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate and Benzyl 8-azabicyclo[3.2.1]octane-8-carboxylate .


Chemical Reactions Analysis

The compound is likely to undergo chemical reactions similar to those of its related compounds. For instance, 8-azabicyclo[3.2.1]octanes have been synthesized via asymmetric 1,3-dipolar cycloadditions .

Scientific Research Applications

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold is central to the family of tropane alkaloids, which are known for their wide range of biological activities . The compound can serve as a precursor in the stereoselective synthesis of these alkaloids, which are significant due to their medicinal properties, including analgesic, anticholinergic, and psychostimulant effects.

Asymmetric Synthesis

This compound can be utilized in asymmetric synthesis processes to create optically active substances . The enantioselective construction of molecules is crucial for creating pharmaceuticals that are more effective and have fewer side effects, as the spatial arrangement of atoms in a drug can significantly influence its interaction with biological targets.

properties

IUPAC Name

benzyl 3-(cyanomethyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c18-9-8-17(21)10-14-6-7-15(11-17)19(14)16(20)22-12-13-4-2-1-3-5-13/h1-5,14-15,21H,6-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKCKHBOCBTHNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)OCC3=CC=CC=C3)(CC#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (1S,3S)-3-hydroxy-3-(2-iminoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate

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